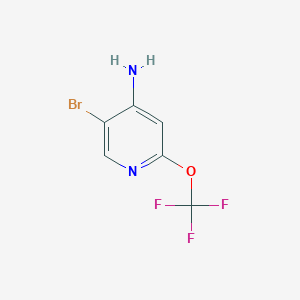

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine

Description

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is a halogenated pyridine derivative featuring a bromine atom at position 5, a trifluoromethoxy group at position 2, and an amine group at position 2. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of its substituents. The bromine atom enhances reactivity in cross-coupling reactions, while the trifluoromethoxy group contributes to lipophilicity and metabolic stability. The amine group serves as a handle for further functionalization .

Properties

Molecular Formula |

C6H4BrF3N2O |

|---|---|

Molecular Weight |

257.01 g/mol |

IUPAC Name |

5-bromo-2-(trifluoromethoxy)pyridin-4-amine |

InChI |

InChI=1S/C6H4BrF3N2O/c7-3-2-12-5(1-4(3)11)13-6(8,9)10/h1-2H,(H2,11,12) |

InChI Key |

DOWPUBOHFYGVAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1OC(F)(F)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine typically involves the bromination of 2-(trifluoromethoxy)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate (K2CO3) and solvents like toluene or ethanol are typical conditions.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.

Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Pyrimidine Cores

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine (22a)

- Structure: Pyridine core with bromo (C5), phenoxy (C2), and trifluoromethoxy (on phenoxy ring).

- Synthesis : Prepared via Ullman-type coupling (91% yield) .

- Key Difference: Replaces the amine group with a phenoxy substituent, reducing nucleophilicity but increasing steric bulk.

5-Bromo-2-chloropyrimidin-4-amine

- Structure : Pyrimidine core with bromo (C5), chloro (C2), and amine (C4).

- Properties : Forms hydrogen-bonded dimers in the solid state (N–H···N interactions), enhancing crystal stability .

- Key Difference : Chloro substituent (weaker electron-withdrawing effect) vs. trifluoromethoxy in the target compound.

5-Bromo-4-chloropyridin-2-amine

Trifluoromethoxy vs. Trifluoromethyl/Methoxy Groups

3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine

- Structure : Pyridine with bromo (C3, C5), trifluoromethyl (C4), and amine (C2).

- Impact : Trifluoromethyl is more electron-withdrawing than trifluoromethoxy, lowering amine basicity .

5-Bromo-2-methoxypyrimidin-4-amine

Pyridine vs. Pyrimidine Cores

- Electronic Effects : Pyrimidines (6-membered ring with two nitrogen atoms) exhibit greater electron deficiency than pyridines, altering reactivity in nucleophilic substitution .

- Example: 2-Amino-5-Bromo-4-Methoxypyrimidine (pyrimidine core) vs. 5-Bromo-2-(trifluoromethoxy)pyridin-4-amine (pyridine core). The former shows higher polarity due to additional nitrogen .

Data Tables

Table 1: Substituent Effects on Key Properties

| Compound | Core | Substituents (Positions) | Molecular Weight | Key Property |

|---|---|---|---|---|

| This compound | Pyridine | Br (5), CF₃O (2), NH₂ (4) | 271.02 | High lipophilicity, reactive amine |

| 5-Bromo-2-chloropyrimidin-4-amine | Pyrimidine | Br (5), Cl (2), NH₂ (4) | 223.48 | Hydrogen-bonded crystal networks |

| 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine | Pyridine | Br (3,5), CF₃ (4), NH₂ (2) | 329.93 | Reduced amine basicity |

Research Findings and Implications

- Electronic Tuning : The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to methoxy or chloro, making the amine group more nucleophilic for subsequent derivatization .

Biological Activity

5-Bromo-2-(trifluoromethoxy)pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrFNO, featuring a bromine atom and a trifluoromethoxy group attached to a pyridine ring. It appears as a white crystalline powder with a melting point ranging from 39 to 44 degrees Celsius.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Ion Channel Inhibition : The compound has been studied for its role in inhibiting transient receptor potential A1 (TRPA1) ion channels, which are linked to pain perception and inflammatory responses. This inhibition suggests its potential as a therapeutic agent for treating pain and respiratory diseases.

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound can selectively inhibit the growth of Chlamydia trachomatis, the bacterium responsible for common sexually transmitted infections. The presence of the trifluoromethyl group is crucial for this activity, as analogues lacking this substituent were found to be inactive .

- Toxicological Studies : Although promising, the compound's toxicity profile must be considered. A case study highlighted the potential for skin and respiratory tract absorption leading to severe health issues, including methemoglobinemia and delayed encephalopathy . This underscores the importance of assessing safety in therapeutic applications.

Case Studies

One notable case involved a 40-year-old man exposed to 5-bromo-2-nitropyridine, a related compound, which resulted in acute health complications including methemoglobinemia and renal failure. This incident illustrates the necessity for caution when handling compounds structurally similar to this compound, especially in occupational settings .

Comparative Studies

A comparative analysis of structurally similar compounds reveals that the unique combination of bromine and trifluoromethyl groups in this compound enhances its biological activity while providing distinct chemical reactivity compared to other derivatives.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-(trifluoromethoxy)pyridine | CHBrFO | Contains a methoxy group instead of an amine |

| 2-Chloro-5-(trifluoromethoxy)pyridine | CHClFO | Chlorine substitution offers different reactivity |

| 5-(Trifluoromethoxy)pyridin-2-amine | CHFNO | Lacks bromine; focuses on amine functionality |

Q & A

Q. Basic

- X-ray Crystallography : Provides definitive structural proof; SHELX software (e.g., SHELXL) is widely used for refining crystal structures, especially for resolving halogen and trifluoromethoxy group orientations .

- NMR Spectroscopy : and NMR confirm substituent positions and purity. Coupling patterns in NMR help distinguish between regioisomers.

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s / doublet) .

Note : Combine multiple techniques to resolve ambiguities, such as overlapping signals in NMR.

How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

Q. Advanced

- Orthogonal Validation : Cross-check experimental data (e.g., XRD bond lengths vs. DFT-optimized geometries). Use programs like Gaussian or ORCA for DFT calculations, incorporating solvent effects and dispersion corrections .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature XRD to account for conformational flexibility in the trifluoromethoxy group .

- Error Analysis : Statistically compare experimental and computational data (e.g., R-factors in XRD, RMSD in molecular dynamics) to identify systematic biases .

What strategies enhance regioselectivity in derivatization reactions involving the bromo and trifluoromethoxy groups?

Q. Advanced

- Directed Metalation : Use directing groups (e.g., -NH) to control bromine’s position. For example, lithiation at the 5-position can be directed by the 4-amine group, followed by quenching with Br .

- Protecting Group Strategies : Temporarily block reactive sites (e.g., silyl protection for amines) to prevent unwanted substitution at the 4-position during trifluoromethoxylation .

- Computational Guidance : Pre-screen reaction pathways using molecular modeling to predict thermodynamic vs. kinetic control .

How can the biological activity of this compound be systematically evaluated, given its electronic profile?

Q. Advanced

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases or GPCRs), leveraging the electron-withdrawing effects of Br and CFO groups .

- In Vitro Assays : Test against enzyme panels or cell lines, using fluorinated analogs as controls to isolate the impact of the trifluoromethoxy group on bioavailability .

- Metabolic Stability : Assess via liver microsome assays, as the bromine may influence cytochrome P450 interactions .

What computational approaches are recommended for modeling the compound’s stability and reactivity under varying conditions?

Q. Advanced

- Reactivity Prediction : Use DFT to calculate Fukui indices for electrophilic/nucleophilic sites, particularly around Br and CFO groups .

- Solvent Effects : Employ COSMO-RS or SMD models to simulate solubility and degradation pathways in aqueous vs. organic media .

- Degradation Studies : Combine accelerated stability testing (e.g., heat/humidity) with MD simulations to predict hydrolysis or dimerization .

What safety protocols are essential for handling this compound in the laboratory?

Q. Basic

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of toxic fumes (e.g., HBr during decomposition) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert gas (N or Ar) to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.